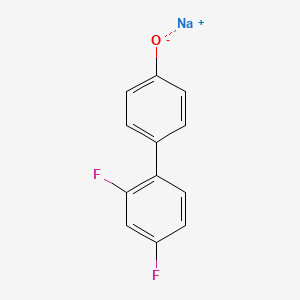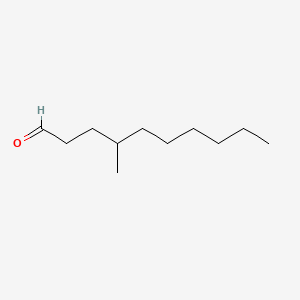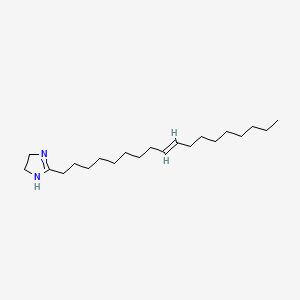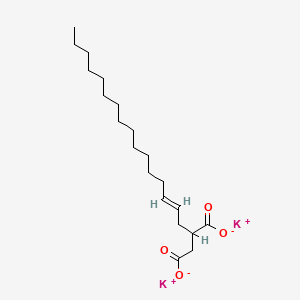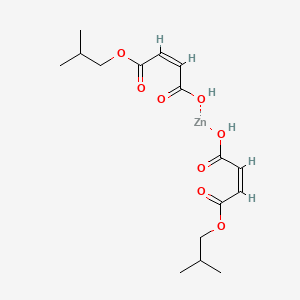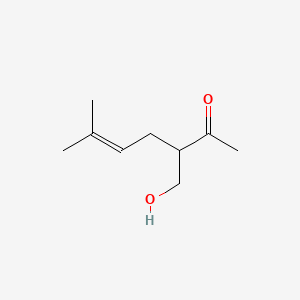
3-(Hydroxymethyl)-6-methylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-6-methylhept-5-en-2-one is an organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-6-methylhept-5-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with a methyl ketone under basic conditions, followed by the addition of a hydroxymethyl group. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-6-methylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the heptenone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in the presence of a nucleophile.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-6-methylhept-5-en-2-one.
Reduction: Formation of 3-(Hydroxymethyl)-6-methylhept-5-en-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)-6-methylhept-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-6-methylhept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-6-methylhept-5-en-2-ol: A reduced form of the compound with similar chemical properties.
3-(Carboxymethyl)-6-methylhept-5-en-2-one: An oxidized form with different reactivity.
6-Methylhept-5-en-2-one: A simpler analog lacking the hydroxymethyl group.
Uniqueness
3-(Hydroxymethyl)-6-methylhept-5-en-2-one is unique due to the presence of both a hydroxymethyl group and a heptenone backbone, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
84434-63-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-(hydroxymethyl)-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-5-9(6-10)8(3)11/h4,9-10H,5-6H2,1-3H3 |
InChI Key |
PPCMMWNYVCONPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CO)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



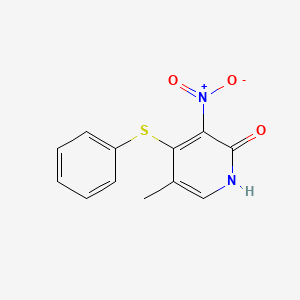
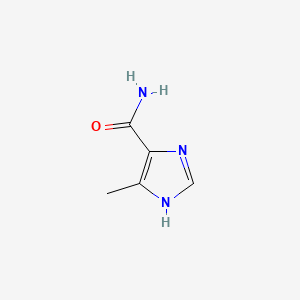
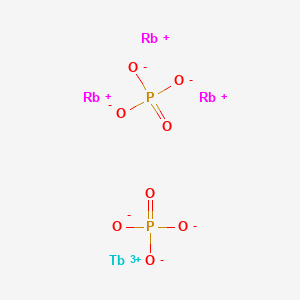
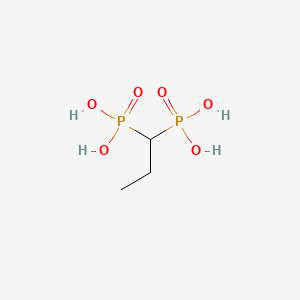
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
